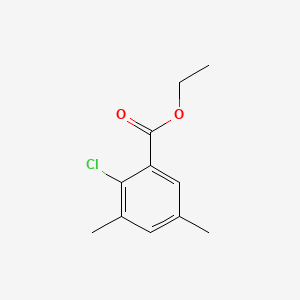
2,6-Dichloro-3H-indol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-3H-indol-3-one is a chemical compound belonging to the indole family, characterized by the presence of two chlorine atoms at the 2 and 6 positions of the indole ring. Indole derivatives are significant in various fields due to their biological and pharmacological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3H-indol-3-one typically involves the chlorination of indole derivatives. One common method includes the reaction of indole with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 6 positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The use of continuous flow reactors and automation in the process enhances efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dichloro-3H-indol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into less chlorinated indole derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
Oxidation: Formation of dichloroquinones.
Reduction: Formation of mono-chlorinated or non-chlorinated indoles.
Substitution: Formation of substituted indole derivatives with various functional groups.
Applications De Recherche Scientifique
2,6-Dichloro-3H-indol-3-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,6-Dichloro-3H-indol-3-one involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and inhibition of specific enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Dichloroindole
- 2,5-Dichloroindole
- 2,7-Dichloroindole
Uniqueness
2,6-Dichloro-3H-indol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H3Cl2NO |
|---|---|
Poids moléculaire |
200.02 g/mol |
Nom IUPAC |
2,6-dichloroindol-3-one |
InChI |
InChI=1S/C8H3Cl2NO/c9-4-1-2-5-6(3-4)11-8(10)7(5)12/h1-3H |
Clé InChI |
ZDZUZGKRHKFBAW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)N=C(C2=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


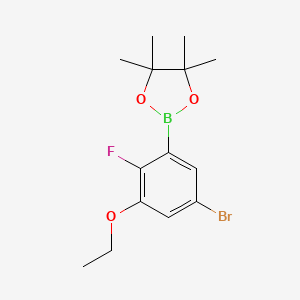

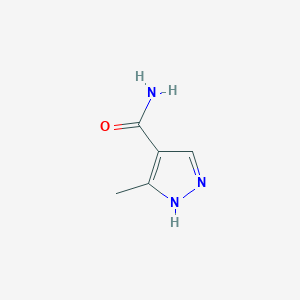
![4-methyl-N-[(E)-(1-methylpyrazol-4-yl)methylideneamino]benzenesulfonamide](/img/structure/B14031315.png)
![8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B14031318.png)

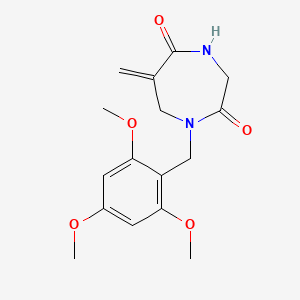
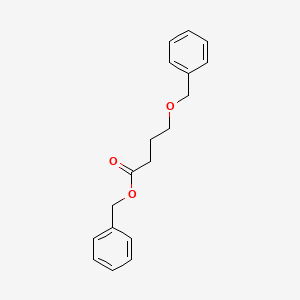
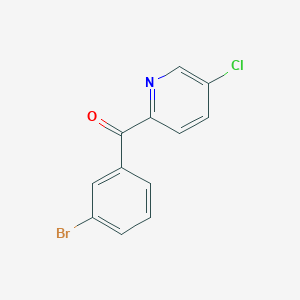
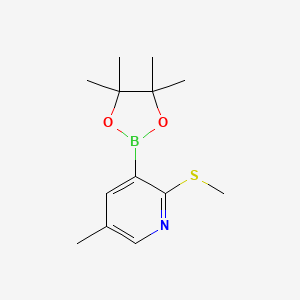

![Ethyl 3-(4'-bromo-[1,1'-biphenyl]-4-yl)-3-hydroxybutanoate](/img/structure/B14031357.png)
![cis-(1R,4S,5S,6R)-5,6-Dihydroxy-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B14031370.png)
